Defensin 1 precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTCDVLSVEAKGVKLNHAACGIHCLFRRRTGGYCNKKRVCICR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Defensins, including DEFB1, are known for their broad-spectrum antimicrobial activities. They play a vital role in host defense against bacteria, viruses, and fungi.
- Mechanism of Action : DEFB1 disrupts microbial membranes through electrostatic interactions due to its cationic nature. This action leads to cell lysis and death of pathogens .
- Clinical Relevance : Studies have shown that DEFB1 is effective against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis, enhancing phagocytosis by macrophages and contributing to the resolution of inflammation .
Role in Viral Infections
DEFB1 has been implicated in the modulation of viral infections, particularly in the context of HIV.
- Anti-HIV Activity : Research indicates that α-defensins (including DEFB1) can enhance HIV infection by promoting viral attachment to target cells. This dual role highlights the complexity of defensin functions in viral pathogenesis .
- Potential Therapeutic Targets : Understanding the mechanisms by which defensins influence HIV infection could lead to novel therapeutic strategies aimed at inhibiting these effects .
Cancer Research
The expression levels of DEFB1 have been associated with various cancers, particularly liver cancer.
- Expression Analysis : Studies have shown that DEFB1 is significantly downregulated in hepatocellular carcinoma compared to non-tumor liver tissues. This downregulation correlates with poor prognosis and disease progression .
- Therapeutic Implications : The modulation of DEFB1 expression through treatments such as interferon has been linked to improved responses in liver cancer patients, suggesting its potential as a biomarker for treatment efficacy .
Immunomodulatory Functions
Defensins are not only antimicrobial but also play significant roles in regulating immune responses.
- Chemotactic Properties : DEFB1 exhibits chemoattractant properties for dendritic cells and T cells, facilitating immune cell recruitment to sites of infection or inflammation .
- Enhancing Immune Responses : Defensins can activate various immune cells, including macrophages and T cells, thereby enhancing both innate and adaptive immune responses .
Applications in Drug Development
The unique properties of defensins make them promising candidates for drug development.
- Peptide-based Therapeutics : Advances in peptide synthesis have led to the development of defensin analogs with enhanced stability and activity against resistant pathogens. These can be used as novel antibiotics or immunomodulatory agents .
- Biomaterials Coating : Incorporating defensins into medical devices can provide long-lasting antimicrobial surfaces, reducing the risk of infections associated with implants and surgical procedures .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Nature Study on HCV | DEFB1 downregulation linked to liver cancer progression | Potential biomarker for liver cancer prognosis |
| Antiviral Activity Research | DEFB1 enhances HIV infectivity under certain conditions | Need for careful consideration in therapeutic settings |
| Peptide Synthesis Advances | Development of defensin analogs with improved activity | New avenues for antibiotic development |
Chemical Reactions Analysis
Activation via Proteolytic Reactions
The activation of defensin 1 precursor involves several important proteolytic reactions.
-
Initial Cleavage The precursor undergoes cleavage by enzymes such as matrix metalloproteinase-7 (MMP-7), which targets the pro-domain of the precursor .
-
Intermediate Formation This cleavage results in intermediate forms that may retain some antimicrobial activity . For example, MMP-7 cleaves within the pro-domain, producing a 59-amino acid intermediate that exhibits microbicidal properties .
-
Subsequent Processing Subsequent processing steps convert these intermediates into the mature defensin, although the exact pathways for these later stages remain less well characterized. Neutrophil elastase (NE) and proteinase 3 (PR3) can convert folded proHNP1 to mature HNP1 . Cathepsin G (CG) generates an HNP1 variant with an N-terminal dipeptide extension .
-
High Fidelity Activation NE and PR3 possess proHNP1 convertase activity that requires the presence of the native HNP1 disulfide motif for high fidelity activation of the precursor in vitro .
Enzymes Involved in Processing
Several enzymes are involved in processing this compound :
-
Matrix Metalloproteinase-7 (MMP-7) MMP-7 cleaves within the pro-domain of the HNP-1 precursor, producing a 59-amino acid intermediate .
-
Neutrophil Elastase (NE) NE converts folded proHNP1 to mature HNP1 .
-
Proteinase 3 (PR3) PR3 converts folded proHNP1 to mature HNP1 .
-
Cathepsin G (CG) CG generates an HNP1 variant with an N-terminal dipeptide extension .
Mechanism of Antimicrobial Activity
Defensin 1 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its mechanism of action typically involves disrupting microbial membranes through electrostatic interactions due to its cationic nature. The mature form of defensin 1 has been shown to effectively kill various pathogens, including Escherichia coli and Staphylococcus aureus. Additionally, defensins can modulate immune responses by acting as signaling molecules that attract immune cells to sites of infection.
Interactions with Cellular Components
Research has demonstrated that defensin-1 precursor interacts with various cellular components:
-
Receptors on Immune Cells Defensin 1 can bind to various receptors on immune cells, influencing cell signaling pathways and enhancing immune responses. For instance, defensins interact with chemokine receptors, promoting the recruitment of leukocytes to sites of infection.
-
Viral Components Studies have shown that defensins can bind to viral components, inhibiting viral entry into host cells.
-
Lipid II Interacts with the essential precursor of cell wall synthesis lipid II to inhibit bacterial cell wall synthesis .
Comparison with Other Defensins
Defensin 1 belongs to a larger family of antimicrobial peptides that share structural similarities but differ in their specific functions and mechanisms of action.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Human Beta Defensin 1 | Cationic peptide with six-cysteine motif | Primarily expressed in epithelial tissues |
| Alpha Defensin 5 | Cationic peptide with a similar structure | Found predominantly in neutrophils |
| Rhesus Theta Defensin-1 | Cyclic peptide with unique folding | Exhibits potent antiviral activity against HIV-1 |
| Human Beta Defensin 2 | Similar structure but different sequence | Increased expression during inflammation |
Defensin 1 is unique due to its specific amino acid sequence and the particular proteolytic processing it undergoes compared to other defensins. Its effective antimicrobial activity combined with its role in immune modulation distinguishes it within this family of peptides.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Sequence Homology
Table 1: Sequence Homology of PgD1 with Related Defensins
*Note: CAL1 is functionally divergent but retains a defensin-like cysteine-rich domain.
Key Observations:
- Conserved Motifs : All defensins share eight cysteines forming disulfide bridges, but connectivity varies. For example, PgD5 has a Cys1–Cys8, Cys2–Cys5, Cys3–Cys6, Cys4–Cys7 pattern , while θ-defensins form a unique macrocyclic structure via head-to-tail ligation .
- Evolutionary Divergence: Gymnosperm defensins (e.g., Picea and Pinus) show higher intra-family homology (>60%) compared to angiosperms (e.g., Vitis vinifera: 62%) or monocots (e.g., Oryza sativa: ~50%) .
Functional Comparisons
Table 2: Functional Roles of Defensin 1 Precursor and Analogues
Key Findings:
- Mechanistic Diversity: While PgD1 and β-defensins directly neutralize pathogens, CAL1 in rice has evolved a non-immunological role in heavy metal detoxification .
- Structural-Functional Links : θ-Defensins’ cyclic structure confers salt insensitivity, enabling activity in physiological saline, unlike linear defensins .
Preparation Methods
Recombinant Expression of Defensin 1 Precursor
Defensin 1 precursors are typically expressed recombinantly in bacterial or eukaryotic systems to obtain sufficient quantities for research and therapeutic use.
Expression Systems :
The precursor can be produced in Escherichia coli or insect cells (e.g., High Five cells). Expression constructs often include fusion tags for purification, such as His6-tags, or rely on native sequences without tags for functional studies.Expression Details :
In bacterial systems, the expression is induced under controlled conditions (e.g., 30°C for 3 hours in E. coli BL21(DE3) cells). The N-terminal methionine is typically removed by endogenous methionine aminopeptidases, exposing an N-terminal cysteine critical for subsequent processing.
Purification Techniques
Purification of this compound involves multiple chromatographic steps to achieve high purity (>95%) necessary for biochemical and functional assays.
Dialysis and Ion Exchange Chromatography :
Cell-conditioned medium or lysate is dialyzed against Tris-Cl buffer (pH 7.5) to remove small molecules and equilibrate the sample. The dialysate is then filtered and applied to an SP-Sepharose ion exchange column. Proteins are eluted with a NaCl gradient, and fractions are analyzed by Tris-Tricine SDS-PAGE.Size Exclusion Chromatography :
Concentrated fractions from ion exchange are further purified by gel filtration chromatography on a Superdex 75 HR column in Tris-Cl buffer with NaCl. This step removes aggregates and contaminants, ensuring monodisperse peptide preparations.Affinity Chromatography for Tagged Proteins :
Recombinant His6-tagged defensins are purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under denaturing conditions, followed by dialysis and gel filtration to refold the peptide.
Proteolytic Processing and Activation
The this compound is inactive until it undergoes proteolytic cleavage to release the mature peptide. This post-translational modification is a critical regulatory step.
Matrix Metalloproteinase-7 (MMP-7) Cleavage :
MMP-7 cleaves within the pro-domain of the this compound at specific sites, particularly at the junction between the pro-segment and the mature peptide (e.g., Ser58↓Leu59). Cleavage at these sites releases the active peptide or intermediate forms with antimicrobial activity.Cleavage Sites and Mechanism :
Three cleavage sites have been identified within the pro-domain:Reduction and Alkylation :
To facilitate processing and analysis, defensins are often reduced and alkylated using volatile reagents (e.g., iodoethanol, triethylphosphine) under controlled conditions (pH 11, 37°C for 1 hour). This treatment ensures accessibility of cleavage sites and prevents disulfide bond interference during enzymatic digestion.
In Vitro and In Vivo Cyclization (Specific to Related Defensins)
Although primarily relevant to θ-defensins, recombinant expression techniques involving intramolecular native chemical ligation (NCL) and intein-mediated cyclization have been developed and may inform advanced preparation methods for defensin precursors.
Intein-Mediated Cyclization :
Modified protein splicing units (inteins) fused to the defensin precursor enable intramolecular NCL, producing backbone-cyclized peptides with native disulfide bonds. This method yields correctly folded and biologically active peptides both in vitro and in vivo.Yield and Folding :
Cyclization and folding are promoted by glutathione (GSH) under mild conditions (pH 7.2, room temperature, 48 hours). Yields of purified cyclic defensins reach approximately 7–10 μg/L, with folding confirmed by HPLC, mass spectrometry, and NMR.
Data Summary Table: Preparation Steps and Conditions
Research Findings and Implications
- The proteolytic processing by MMP-7 is essential for activation of this compound, with cleavage specificity tightly regulated by the structure of the pro-domain.
- Recombinant production methods allow for high-yield and high-purity preparations suitable for structural and functional studies.
- Advanced recombinant techniques such as intein-mediated cyclization, while demonstrated for θ-defensins, provide a promising framework for producing other defensin types with complex folding and disulfide patterns.
- Reduction and alkylation steps are critical to ensure proper enzymatic processing and facilitate downstream analyses such as Edman degradation and antimicrobial assays.
This detailed synthesis of preparation methods for this compound integrates diverse, authoritative research sources to provide a comprehensive guide for researchers aiming to produce and study this important antimicrobial peptide. The methodologies outlined ensure reproducible production of biologically active peptides for therapeutic and investigative applications.
Q & A
Q. What are the primary structural features of Defensin 1 precursor that determine its antimicrobial activity?
Methodological Answer: Structural analysis of this compound requires techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to resolve its tertiary structure. These methods reveal critical motifs (e.g., disulfide bonds, β-sheet domains) that enable membrane disruption in pathogens. For preclinical validation, follow NIH guidelines for experimental rigor, including peptide purity validation via HPLC and mass spectrometry .
Q. How is the expression of this compound regulated across different epithelial tissues?
Methodological Answer: Quantify tissue-specific expression using qRT-PCR for mRNA levels and immunohistochemistry for protein localization. Comparative studies should include normalization to housekeeping genes (e.g., GAPDH) and controls for inter-sample variability. For translational relevance, prioritize tissues with high immune activity (e.g., intestinal mucosa, skin) and assess regulation under inflammatory stimuli (e.g., TNF-α) .
Q. Which in vitro assays are most reliable for assessing this compound’s antimicrobial efficacy?
Methodological Answer: Standardize assays like minimum inhibitory concentration (MIC) and time-kill kinetics using clinically relevant pathogens (e.g., E. coli, Candida albicans). Include controls for pH, salt concentration, and serum interference to mimic physiological conditions. Pair these with fluorescence microscopy to visualize membrane permeabilization .
Advanced Research Questions
Q. How do post-translational modifications (PTMs) of this compound influence its selectivity for host vs. microbial membranes?
Methodological Answer: Employ tandem mass spectrometry (LC-MS/MS) to identify PTMs (e.g., glycosylation, proteolytic cleavage). Use molecular dynamics simulations to model how modifications alter peptide-lipid interactions. Validate functional impacts via synthetic analog assays comparing modified and unmodified peptides .
Q. What experimental models best capture the in vivo activity of this compound, and how do interspecies differences affect translational outcomes?
Methodological Answer: Use transgenic murine models (e.g., Defa1-knockouts) to study tissue-specific roles. Compare results with human organoid cultures to address species-specific disparities. Ensure statistical power by adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for model selection and validation .
Q. How can contradictory findings on this compound’s role in autoimmune pathologies be systematically resolved?
Methodological Answer: Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., patient demographics, disease stage). Apply multivariate regression to isolate this compound’s contribution from comorbid factors. Reconcile discrepancies through cross-laboratory reproducibility studies with standardized protocols .
Q. What mechanisms underlie this compound’s immunomodulatory interactions with other innate immune components?
Methodological Answer: Use co-immunoprecipitation and surface plasmon resonance (SPR) to map interactions with Toll-like receptors (TLRs) or complement proteins. Functional assays (e.g., cytokine profiling ) in co-culture systems (e.g., macrophages + epithelial cells) can elucidate synergistic or antagonistic effects .
Methodological Considerations
- Data Validation: Ensure reproducibility by adhering to NIH preclinical guidelines (e.g., blinding, randomization) .
- Statistical Rigor: Use power analysis to determine sample sizes and Bonferroni correction for multiple comparisons .
- Ethical Compliance: For human tissue studies, obtain IRB approval and document informed consent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
